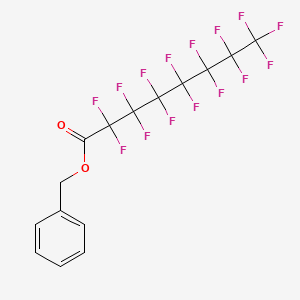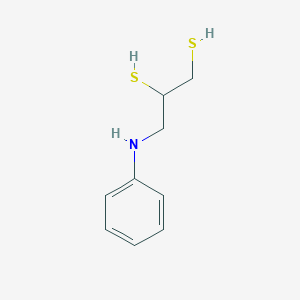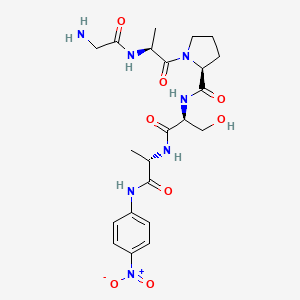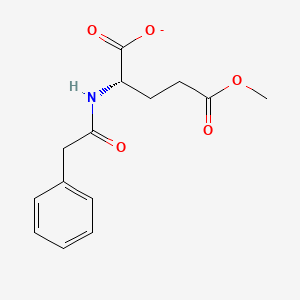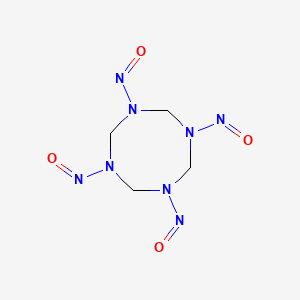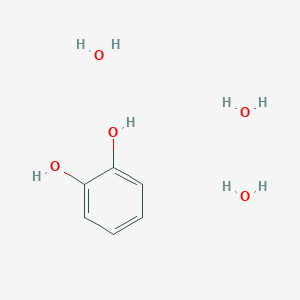
Methylphosphonic diisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonic diisocyanide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two isocyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
CH3PCl2+2AgCN→CH3P(NC)2+2AgCl
In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonic diisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the isocyanide groups to amines.
Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.
Major Products Formed
Oxidation: Methylphosphonic acid and its esters.
Reduction: Methylphosphonic diamine.
Substitution: Various substituted phosphonic derivatives.
Scientific Research Applications
Methylphosphonic diisocyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: A simpler analog with only one isocyanide group replaced by a hydroxyl group.
Diisopropyl methylphosphonate: Another organophosphorus compound with different alkyl groups.
Methylphosphinic acid: Contains a phosphinic acid group instead of isocyanide groups.
Uniqueness
Methylphosphonic diisocyanide is unique due to the presence of two isocyanide groups, which impart distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with metal ions and biomolecules.
Properties
CAS No. |
173677-00-4 |
|---|---|
Molecular Formula |
C3H3N2OP |
Molecular Weight |
114.04 g/mol |
IUPAC Name |
diisocyanophosphorylmethane |
InChI |
InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3 |
InChI Key |
VMAQWKWZYFZSOB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)([N+]#[C-])[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
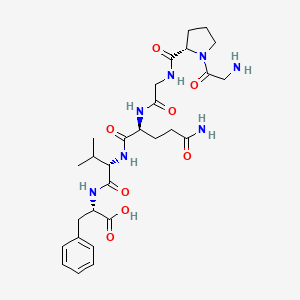

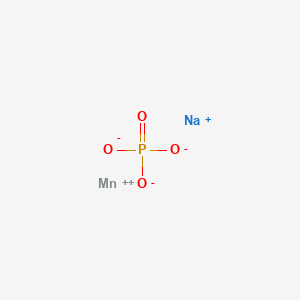

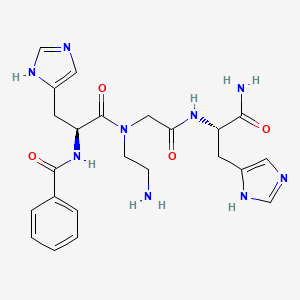
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
